molecular formula C6H5N3O B135791 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one CAS No. 6969-71-7

1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one

Cat. No.: B135791
CAS No.: 6969-71-7
M. Wt: 135.12 g/mol
InChI Key: LJRXNXBFJXXRNQ-UHFFFAOYSA-N
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Description

1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one is a heterocyclic compound characterized by a triazole ring fused to a pyridine ring. This compound is known for its diverse applications in medicinal and material chemistry due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one derivatives can be synthesized through various methods. One notable method involves the enantiospecific electrochemical rearrangement of alkyl carboxylic acids. This method allows for the efficient preparation of functionalized triazolopyridinones under mild conditions . Another common method is the conventional SN2 substitution from the corresponding triazolopyridinones and halides .

Industrial Production Methods: Industrial production of triazolopyridinone derivatives often involves large-scale electrochemical synthesis. This method is favored for its sustainability and ability to produce enantiopure triazolopyridinones on a decagram scale .

Chemical Reactions Analysis

Types of Reactions: 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: Common reagents used in these reactions include alkyl carboxylic acids, halides, and various oxidizing and reducing agents .

Major Products: The major products formed from these reactions are functionalized triazolopyridinones, which have diverse applications in medicinal and material chemistry .

Comparison with Similar Compounds

Uniqueness: 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one is unique due to its ability to undergo a wide range of chemical reactions and its diverse applications in medicinal and material chemistry. Its derivatives are known for their high value in various fields, including pharmaceuticals and agrochemicals .

Properties

IUPAC Name

2H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-6-8-7-5-3-1-2-4-9(5)6/h1-4H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJRXNXBFJXXRNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=O)N2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70219980
Record name 1,2,4-Triazolo(4,3-a)pyridin-3(2H)-one
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Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6969-71-7
Record name 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one
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Record name 1,2,4-Triazolo(4,3-a)pyridin-3(2H)-one
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Record name 1,2,4-Triazolo(4,3-a)pyridin-3(2H)-one
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Record name 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one
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Record name 1,2,4-TRIAZOLO(4,3-A)PYRIDIN-3(2H)-ONE
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Synthesis routes and methods I

Procedure details

A mixture of 50 g. (0.44 mole) of 2-chloropyridine and 98.22 g. (0.88 mole) of semicarbazide hydrochloride in 150 ml. of 2-ethoxyethanol was heated to reflux and then treated with a solution of 1 ml. of concentrated sulfuric acid (36 N) in 5 ml. of 2-ethoxyethanol. The resulting solution was refluxed for 18 hr., cooled to about 60°, and treated with 150 ml. of water. The mixture was stirred, cooled to 0°, and kept 0.5 hr. and the solid was collected on a filter. The solid was washed well with water and dried under reduced pressure, to give 35.0 g (59%) of product, m.p. 230°-231°, which was sufficiently pure to be used for the next step.
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59%

Synthesis routes and methods II

Procedure details

A mixture of 50 g. (0.44 mole) of 2-chloropyridine and 98.22 g. (0.88 mole) of semicarbazide hydrocloride in 150 ml. of 2-ethoxyethanol was heated to reflux and then treated with a solution of 1 ml. of concentrated sulfuric acid (36 N) in 5 ml. of 2-ethoxyethanol. The resulting solution was refluxed for 18 hr., cooled to about 60°, and treated with 150 ml. of water. The mixture was stirred, cooled to 0°, and kept 0.5 hr. and the solid was collected on a filter. The solid was washed well with water and dried under reduced pressure, to give 35.0 g. (59%) of product, m.p. 230°-231°, which was sufficiently pure to be used for the next step.
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0.44 mol
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0.88 mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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